molecular formula C23H29FN4O4 B14031039 Risperidone cis-N-oxide monohydrate

Risperidone cis-N-oxide monohydrate

Cat. No.: B14031039
M. Wt: 444.5 g/mol
InChI Key: BUTMOFSHFGNWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risperidone cis-N-oxide Monohydrate ( 1894509-67-1) is a well-characterized impurity reference standard of Risperidone, a second-generation antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autistic disorder . This compound is supplied as a monohydrate with a molecular formula of C 23 H 27 FN 4 O 3 ·H 2 O and a molecular weight of 444.5 g/mol . It plays a key role in the analytical method development, method validation, and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and during the commercial production of Risperidone . As a certified reference material that meets stringent regulatory standards, it ensures the accuracy and reliability of analytical data, helping researchers monitor and control the quality of pharmaceutical products . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H29FN4O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate

InChI

InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2

InChI Key

BUTMOFSHFGNWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O

Origin of Product

United States

Preparation Methods

Oxidation of Risperidone Using Hydrogen Peroxide

The primary and most documented method for synthesizing this compound involves the oxidation of risperidone with hydrogen peroxide under controlled conditions.

Procedure Summary:

  • Dissolve 2 g of risperidone in 40 mL methanol.
  • Add 10 mL of 30% hydrogen peroxide solution dropwise.
  • Maintain the reaction mixture at 30-35°C for approximately 48 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using 2% methanol in methylene dichloride (MDC) as the mobile phase.
  • Upon completion, remove methanol under vacuum at 30°C.
  • Add 100 mL water to the residue and extract twice with 100 mL methylene dichloride.
  • Concentrate the organic layer to yield a mixture of cis and trans risperidone N-oxides (approx. 3 g).

Separation of cis and trans Isomers

  • The mixture of N-oxides is separated by flash chromatography (Combiflash).
  • The cis and trans isomers are distinguished by their relative retention times (RRT) on High Performance Liquid Chromatography (HPLC) under USP monograph conditions:
    • Cis-N-oxide: RRT ~1.81 (less polar, elutes later on TLC)
    • Trans-N-oxide: RRT ~1.65 (more polar).

Characterization of the N-Oxides

  • Mass Spectrometry (ESI-MS): Both isomers show M+ ion peaks at m/z 427.215, confirming the addition of one oxygen atom to the risperidone molecule.
  • NMR Spectroscopy:
    • 1H and 13C NMR spectra show deshielding of methylene protons attached to the piperidine nitrogen compared to risperidone.
    • The equatorial protons in the trans isomer appear at a higher chemical shift (δ=3.71 ppm) than in the cis isomer (δ=3.39 ppm), confirming stereochemical differences.

Experimental Data Table: Oxidation and Separation of Risperidone N-Oxides

Step Conditions Observations/Results
Oxidation 30% H2O2 in methanol, 30-35°C, 48 h Complete conversion to N-oxides confirmed by TLC
Extraction Water addition, methylene dichloride extraction Yielded 3 g mixture of cis and trans N-oxides
Separation Flash chromatography (Combiflash) Cis and trans separated by polarity and RRT on HPLC
RRT on HPLC USP monograph conditions Cis: 1.81; Trans: 1.65
Mass Spectrometry (ESI-MS) - M+ peak at 427.215 for both isomers
1H NMR Chemical Shifts DMSO-d6 solvent Cis: δ=3.39 ppm (equatorial protons); Trans: δ=3.71 ppm

Related Preparations and Impurities

  • Other risperidone impurities such as risperidone trans-N-oxide and bicyclorisperidone have been synthesized using related methods.
  • Bicyclorisperidone is prepared by heating risperidone with potassium carbonate and potassium iodide in dimethylformamide at 120°C for 30-34 hours, involving a Boulton-Katritzky rearrangement.
  • These impurities are important for comprehensive impurity profiling in pharmaceutical quality control.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Risperidone
Oxidizing Agent 30% Hydrogen Peroxide
Solvent Methanol
Temperature 30-35°C
Reaction Time 48 hours
Isolation Method Vacuum distillation, liquid-liquid extraction
Separation Technique Flash chromatography (Combiflash)
Analytical Characterization TLC, HPLC, ESI-MS, 1H and 13C NMR
Yield Approx. 3 g mixture of cis and trans N-oxides

Chemical Reactions Analysis

RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Chemical Properties:

  • Molecular Formula: C₂₃H₂₇FN₄O₃ · H₂O (monohydrate form) .
  • Molecular Weight : 426.48 g/mol (anhydrous base) .
  • CAS Number : 832747-55-4 (anhydrous form) .
  • Structural Features : The compound is characterized by a piperidine ring with an N-oxide group in the cis configuration relative to the benzisoxazole moiety .

As a pharmaceutical reference standard , it is critical for quality control during risperidone manufacturing to ensure impurity levels comply with regulatory thresholds (e.g., USP guidelines) .

Comparison with Structurally Related Compounds

Risperidone trans-N-Oxide

The trans isomer of risperidone N-oxide differs in the spatial orientation of the N-oxide group.

Parameter Risperidone cis-N-Oxide Monohydrate Risperidone trans-N-Oxide
Molecular Formula C₂₃H₂₇FN₄O₃ · H₂O C₂₃H₂₇FN₄O₃
Molecular Weight 444.50 g/mol 426.48 g/mol
Regulatory Status USP reference standard (100 mg) USP reference standard (50 mg)
Role in Pharmaceuticals Major impurity Minor impurity

Key Insight : The cis isomer is more prevalent as an impurity, reflected in its higher availability (100 mg vs. 50 mg) in reference standards .

9-Hydroxyrisperidone

9-Hydroxyrisperidone is the primary active metabolite of risperidone, contributing to its therapeutic effects.

Parameter This compound 9-Hydroxyrisperidone
Functional Group N-oxide Hydroxy group at position 9
Biological Activity No known therapeutic activity Active metabolite (D₂/5-HT₂A antagonist)
Regulatory Relevance Monitored as an impurity Quantified for dose adjustment

Key Insight : Unlike 9-hydroxyrisperidone, the cis-N-oxide lacks clinical efficacy and is primarily monitored for safety .

LY2140023 Monohydrate

Parameter This compound LY2140023 Monohydrate
Therapeutic Class Antipsychotic impurity Experimental antipsychotic
Clinical Outcome Non-therapeutic Failed Phase III trials

Aripiprazole Monohydrate and Paliperidone Palmitate

  • Aripiprazole monohydrate: Lower incidence of extrapyramidal symptoms (EPS) vs. risperidone .
  • Paliperidone palmitate : Similar efficacy but distinct metabolic profiles .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Risperidone cis-N-oxide monohydrate?

Answer:
Synthesis of this compound requires precise control over oxidation conditions to ensure stereoselectivity. Reference standards (e.g., 100 mg batches) are typically used for structural validation . Characterization involves:

  • Chromatographic purity : HPLC with UV detection (e.g., USP methods for related impurities) to confirm separation from trans-N-oxide and other derivatives .
  • Spectroscopic analysis : FTIR to verify absence of excipient interactions (as demonstrated in risperidone formulation studies) and hydrogen bonding patterns typical of N-oxides .
  • Crystallography : For monohydrate confirmation, single-crystal X-ray diffraction (as seen in pyridine N-oxide studies) can resolve hydrogen-bonded supramolecular structures .

Advanced: How can HPLC methods be optimized to resolve this compound from co-eluting impurities?

Answer:
Optimization involves:

  • Column selection : Use polar-embedded C18 columns to enhance retention of polar N-oxide metabolites.
  • Mobile phase : Adjust pH (e.g., 3.0–4.5) with ammonium acetate buffer to improve peak symmetry and reduce silanol interactions .
  • Gradient elution : Implement stepwise acetonitrile gradients (e.g., 20% to 50% over 15 minutes) to separate cis-N-oxide from risperidone, trans-N-oxide, and benzisoxazole derivatives .
  • Validation : Include system suitability tests for resolution (≥2.0 between adjacent peaks) and precision (RSD <2% for retention times) per USP guidelines .

Basic: What pharmacological factors should be considered when evaluating this compound's activity in preclinical models?

Answer:
Key considerations include:

  • Metabolic stability : Assess hepatic microsomal clearance to determine if cis-N-oxide is a major metabolite or degradation product .
  • Receptor binding assays : Compare affinity for D2 and 5-HT2A receptors relative to risperidone, using radioligand displacement techniques .
  • Dose-response modeling : Use nonlinear regression to quantify potency (EC50) in behavioral models (e.g., Irwin tests for CNS activity) .

Advanced: How can Quality by Design (QbD) principles be applied to formulate dosage forms containing this compound?

Answer:
QbD workflows include:

  • Critical quality attributes (CQAs) : Define disintegration time (<60 seconds for pediatric use), friability (<1%), and content uniformity (RSD <5%) .
  • Design of Experiments (DoE) : Use a Box-Behnken design to optimize excipient ratios (e.g., mannitol, microcrystalline cellulose, superdisintegrants) and glidant surface area . Variables are tested at three levels to model nonlinear interactions .
  • Risk mitigation : Conduct FTIR compatibility studies to exclude interactions between cis-N-oxide and excipients like colloidal silicon dioxide .

Advanced: What statistical approaches address contradictions in efficacy data across studies on Risperidone metabolites?

Answer:

  • Meta-analysis : Pool data from heterogeneous studies (e.g., differing dosages or patient cohorts) using random-effects models to quantify overall effect sizes and heterogeneity (I² statistic) .
  • Sensitivity analysis : Exclude outlier studies (e.g., those with high dropout rates) to assess robustness of conclusions .
  • ANOVA with post hoc adjustments : For head-to-head comparisons, apply Tukey’s HSD to control Type I errors in multi-arm trials .

Basic: How is the purity of this compound validated in compliance with pharmacopeial standards?

Answer:

  • Impurity profiling : Quantify related substances (e.g., trans-N-oxide, risperidone) via HPLC-UV at 275 nm, with acceptance criteria ≤0.5% for individual impurities .
  • Water content : Karl Fischer titration to confirm monohydrate stoichiometry (theoretical water content: ~3.5%) .
  • Residual solvents : GC-MS screening for Class 2/3 solvents (e.g., ethanol, acetone) per ICH Q3C guidelines .

Advanced: What strategies mitigate variability in pediatric formulations containing this compound?

Answer:

  • Mini-tablet design : Use direct compression with Avicel PH101 and superdisintegrants (e.g., croscarmellose sodium) to ensure mechanical strength (>5 kN crushing force) and rapid disintegration in salivary fluid .
  • Dose flexibility : Optimize drug loading (e.g., 0.25–1.0 mg/tablet) to accommodate weight-based dosing in children .
  • Stability testing : Conduct accelerated aging (40°C/75% RH for 6 months) to monitor degradation pathways (e.g., N-oxide reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.